
4-(Benzyl(methyl)amino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyl(methyl)amino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a complex organic compound featuring a benzyl(methyl)amino group and a dioxaborolan-2-yl group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyl(methyl)amino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzyl(methyl)amino Group: This step involves the reaction of benzylamine with formaldehyde and a methylating agent such as methyl iodide under basic conditions to form the benzyl(methyl)amino group.
Introduction of the Dioxaborolan-2-yl Group: This can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative is coupled with a halogenated benzaldehyde in the presence of a palladium catalyst and a base.
Final Assembly: The intermediate compounds are then combined under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The benzyl(methyl)amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 4-(Benzyl(methyl)amino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
Reduction: 4-(Benzyl(methyl)amino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and advanced materials.
Biology and Medicine
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be explored for its interactions with biological targets, such as enzymes or receptors.
Industry
In materials science, the compound could be used in the development of novel polymers or as a precursor for functional materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-(Benzyl(methyl)amino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The benzyl(methyl)amino group could facilitate binding to specific sites, while the dioxaborolan-2-yl group might participate in unique interactions or transformations.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Similar structure but with a dimethylamino group instead of a benzyl(methyl)amino group.
4-(Benzylamino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Similar structure but with a benzylamino group instead of a benzyl(methyl)amino group.
Uniqueness
The presence of both the benzyl(methyl)amino group and the dioxaborolan-2-yl group in 4-(Benzyl(methyl)amino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde provides unique chemical properties and reactivity. This combination allows for versatile applications in synthesis and potential biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C21H26BNO3 |
|---|---|
Molecular Weight |
351.2 g/mol |
IUPAC Name |
4-[benzyl(methyl)amino]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
InChI |
InChI=1S/C21H26BNO3/c1-20(2)21(3,4)26-22(25-20)19-13-18(12-11-17(19)15-24)23(5)14-16-9-7-6-8-10-16/h6-13,15H,14H2,1-5H3 |
InChI Key |
YVKCTAYGXACVIA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N(C)CC3=CC=CC=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




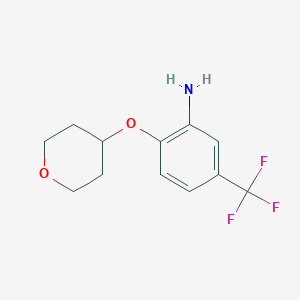
![1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-amine](/img/structure/B12070723.png)

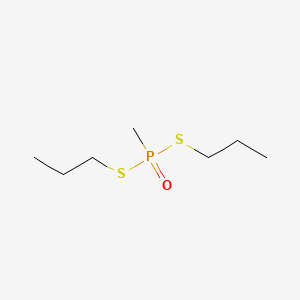
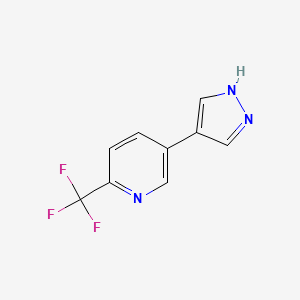

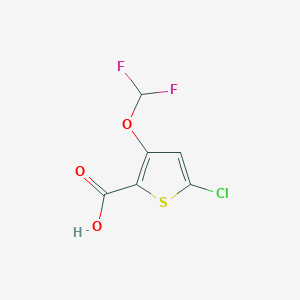
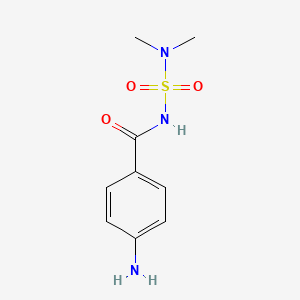
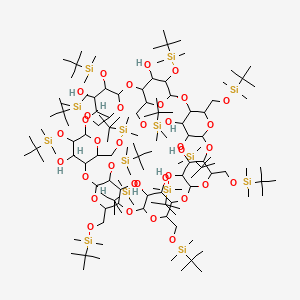
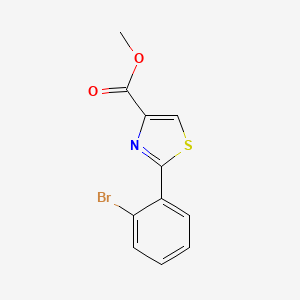
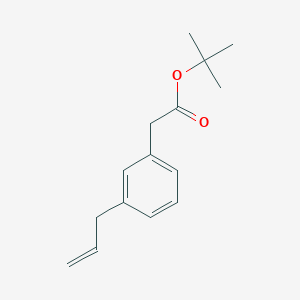
![Methyl 5-[(3-chlorophenyl)carbamoyl]-2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B12070773.png)
